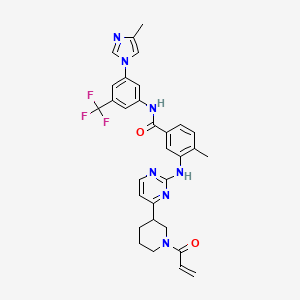

AMD-070 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

AMD-070 盐酸盐具有广泛的科学研究应用:

化学: 它被用作研究工具来研究 CXCR4 受体及其在各种生物过程中的作用。

生物学: 该化合物用于研究细胞信号传导和迁移的机制,特别是在免疫细胞中。

医学: AMD-070 盐酸盐正在被探索作为治疗 HIV-1 感染、WHIM 综合征和某些癌症的潜在治疗剂。

作用机制

AMD-070 盐酸盐通过选择性结合 CXCR4 受体发挥作用,阻止其被天然配体基质细胞衍生因子 1 (SDF-1) 激活。这种抑制破坏了参与细胞迁移、增殖和存活的信号通路。 该化合物阻断 CXCR4 信号传导的能力使其能够有效地减少 T 嗜性 HIV-1 株的复制,并可能治疗与 CXCR4 过度激活相关的其他疾病 .

生化分析

Biochemical Properties

AMD-070 hydrochloride interacts with the chemokine receptor CXCR4 . It acts as a selective antagonist, binding to CXCR4 and inhibiting the interaction between CXCR4 and its ligand, SDF-1α . This interaction plays a crucial role in several biochemical reactions, particularly those involved in cell migration and HIV-1 replication .

Cellular Effects

In cellular processes, this compound has been shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of certain cells . It also inhibits the replication of T-tropic HIV-1 in MT-4 cells and PBMCs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the transmembrane regions of the CXCR4 receptor, thereby blocking the interaction of the CD4-gp120 complex with the receptor . This prevents the entry of HIV-1 into the cell, inhibiting viral replication .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound on cellular function are not mentioned in the search results, it is known that the compound is stable and does not cause host cytotoxicity even at concentrations above 23 μM .

Dosage Effects in Animal Models

In animal models, oral administration of this compound has been shown to significantly reduce the number of metastatic lung nodules in mice . Specific dosage effects and potential toxic or adverse effects at high doses were not mentioned in the search results.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in were not mentioned in the search results. Given its role as a CXCR4 antagonist, it likely interacts with enzymes and cofactors involved in the CXCR4/SDF-1α signaling pathway .

准备方法

AMD-070 盐酸盐的合成涉及多个步骤,从制备苯并咪唑和四氢喹啉中间体开始。然后通过一系列反应,包括胺化和环化,将这些中间体偶联形成最终产物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高收率和纯度 .

化学反应分析

AMD-070 盐酸盐经历各种化学反应,包括:

氧化: 该反应可以通过使用氧化剂如过氧化氢或高锰酸钾来促进。

还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。

取代: 亲核取代反应可在亲核试剂如胺或硫醇存在下发生。

这些反应中常用的试剂和条件包括有机溶剂,如二甲亚砜 (DMSO) 和控制温度。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

相似化合物的比较

AMD-070 盐酸盐在其作为 CXCR4 拮抗剂的高选择性和效力方面是独特的。类似的化合物包括:

AMD3100 (普乐沙福): 另一种用于动员造血干细胞的 CXCR4 拮抗剂。

AMD3465: 一种有效的 CXCR4 拮抗剂,在 HIV 研究和癌症治疗中具有类似的应用。

属性

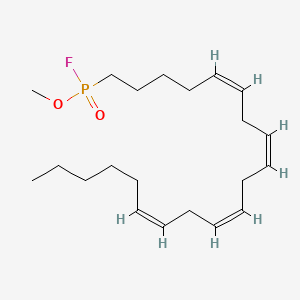

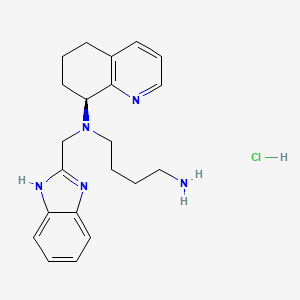

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMEMJSDAAGNZ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856161 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880549-30-4 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

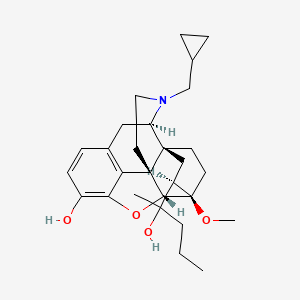

![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)

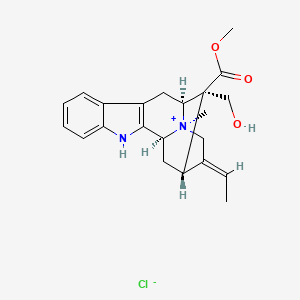

![4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B608790.png)